Cas no 36397-24-7 (3-(4-Ethoxyphenyl)-1-propanamine)

3-(4-Ethoxyphenyl)-1-propanamine structure
36397-24-7 structure
Product Name:3-(4-Ethoxyphenyl)-1-propanamine
CAS No:36397-24-7
MF:C11H17NO
MW:179.258783102036
CID:1087007
PubChem ID:17608821
Update Time:2025-04-20

3-(4-Ethoxyphenyl)-1-propanamine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Ethoxyphenyl)propan-1-amine
    • [3-(4-Ethoxyphenyl)propyl]amine
    • 3-(4-ethoxyphenyl)propan-1-amine(SALTDATA: FREE)
    • benzenepropanamine, 4-ethoxy-
    • LogP
    • SCHEMBL11361716
    • ALBB-027056
    • 36397-24-7
    • STK825977
    • DTXSID00589845
    • AKOS000345186
    • DB-365515
    • 3-(4-ethoxyphenyl)-1-propanamine
    • EN300-1866133
    • LS-09240
    • MFCD09034626
    • CS-0299444
    • 3-(4-Ethoxyphenyl)-1-propanamine
    • MDL: MFCD09034626
    • Inchi: 1S/C11H17NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9,12H2,1H3
    • InChI Key: PKQQIAMKRBRFPQ-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)CCCN

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 283.0±23.0 °C at 760 mmHg
  • Flash Point: 121.5±15.9 °C
  • PSA: 35.25
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-(4-Ethoxyphenyl)-1-propanamine Security Information

3-(4-Ethoxyphenyl)-1-propanamine Pricemore >>

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